molecular formula C34H36N6O7 B14034632 N'-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide

N'-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide

Cat. No.: B14034632
M. Wt: 640.7 g/mol
InChI Key: UHWPBOSIBGBZKD-DWCTZGTLSA-N
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Description

N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuran ring, and multiple methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the purine and tetrahydrofuran rings. Common synthetic routes include:

    Formation of the Tetrahydrofuran Ring: This step typically involves the use of dihydroxytetrahydrofuran intermediates, which are protected with methoxyphenyl groups to prevent unwanted reactions.

    Purine Base Synthesis: The purine base is synthesized through a series of reactions involving formylation and cyclization.

    Coupling Reactions: The final step involves coupling the purine base with the tetrahydrofuran ring under specific conditions, such as the use of dimethylformamide as a solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylacetamide
  • N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylbenzamide

Uniqueness

The uniqueness of N’-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)-N,N-dimethylformimidamide lies in its specific structural features, such as the combination of a purine base with a tetrahydrofuran ring and multiple methoxyphenyl groups. These features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C34H36N6O7

Molecular Weight

640.7 g/mol

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O7/c1-39(2)19-36-33-37-30-27(31(43)38-33)35-20-40(30)32-29(42)28(41)26(47-32)18-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,19-20,26,28-29,32,41-42H,18H2,1-4H3,(H,37,38,43)/t26-,28-,29-,32-/m1/s1

InChI Key

UHWPBOSIBGBZKD-DWCTZGTLSA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O

Origin of Product

United States

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